molecular formula C11H7FN2O B12098621 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile

2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile

Cat. No.: B12098621
M. Wt: 202.18 g/mol
InChI Key: SNEOSXIUTYPDSA-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile (C₁₁H₇FN₂O, molecular weight 202.19 g/mol) is a fluorinated malononitrile derivative characterized by a ketone-linked 4-fluorophenyl group and two nitrile substituents. Malononitrile derivatives are versatile intermediates in organic synthesis, particularly in constructing heterocyclic frameworks and electron-deficient systems for materials science applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]propanedinitrile

InChI

InChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11(15)5-8(6-13)7-14/h1-4,8H,5H2

InChI Key

SNEOSXIUTYPDSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C#N)C#N)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 2-bromo-4-fluoroacetophenone reacts with malononitrile in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an Sₙ2 mechanism, where the enolate of malononitrile displaces bromide from the α-carbon of the ketone. Optimal conditions (45–50°C, 5–14 hours) achieve yields of 85–92%, with purification via silica gel chromatography (hexane/dichloromethane).

Critical Parameters:

  • Solvent Polarity: THF enhances nucleophilicity of malononitrile while stabilizing intermediates.

  • Base Selection: K₂CO₃ outperforms stronger bases (e.g., NaOH) by minimizing side reactions such as ketone enolization.

  • Stoichiometry: A 1:1.2 molar ratio of bromoacetophenone to malononitrile maximizes yield.

Table 1: Representative Reaction Conditions and Yields

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
2-Bromo-4-fluoroacetophenoneK₂CO₃THF45–50592
2-Bromo-4-fluoroacetophenoneNaHCO₃DCM251478

Catalytic Hydrogenation of Cyano Precursors

An alternative route involves the reduction of a nitrile intermediate using Raney nickel under hydrogen gas. This method, adapted from the synthesis of structural isomers, applies to intermediates formed during malononitrile coupling.

Stepwise Synthesis and Challenges

In this approach, 4-fluorophenylglyoxal is first condensed with malononitrile to form a propanedinitrile intermediate, which undergoes selective hydrogenation. Using acetic acid as a co-solvent and Raney nickel as a catalyst, the reaction achieves 38.6% yield of the target compound alongside minor byproducts (e.g., pyrrole derivatives).

Key Observations:

  • Selectivity Issues: Competing reduction of the ketone moiety necessitates precise control of hydrogen pressure (1–2 atm).

  • Byproduct Formation: Over-reduction leads to saturated analogs, requiring careful monitoring via HPLC.

Conformational and Electronic Considerations

CompoundR₁R₂ΔG (kcal/mol)s-trans:%
1a–CH(CN)₂–H2.5799
1k–H4′-F1.9997

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.02 (ddd, J = 7.2 Hz, 1H, ArH), 4.38 (t, J = 6.9 Hz, 1H, CH), 3.76 (dd, J = 14.0 Hz, 2H, CH₂).

  • ¹³C NMR: 189.5 (C=O), 115.2 (CN), 112.4 (CN), 163.1 (C-F).

X-ray Crystallography

Single-crystal analysis confirms coplanarity of the 4-fluorophenyl and carbonyl groups, with dihedral angles <5°. This alignment facilitates π-π stacking in the solid state, impacting solubility and purification .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Research

The primary application of 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile lies in pharmaceutical research. It is identified as an impurity in the formulation of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The structural characteristics of this compound may allow for further exploration in drug development, particularly targeting potassium channels or gastrointestinal disorders.

Synthesis of Complex Organic Molecules

Due to its unique chemical properties, this compound can serve as a building block for synthesizing more complex organic molecules. This versatility makes it valuable in medicinal chemistry, where it can be utilized to create derivatives with enhanced biological activity.

Research has indicated that compounds similar to this compound may exhibit various biological activities. For instance, derivatives of malononitriles have been studied for their potential anti-cancer properties and as inhibitors for specific enzymes involved in disease pathways .

Case Study 1: Impurity Analysis in Vonoprazan Formulations

A detailed analysis was conducted on the impurity profile of Vonoprazan formulations, highlighting the presence of this compound. The study examined the implications of this impurity on the efficacy and safety profile of Vonoprazan, suggesting that understanding such impurities is crucial for regulatory compliance and therapeutic effectiveness.

In another case study, researchers synthesized various derivatives of malononitriles, including this compound, to evaluate their biological activity against cancer cell lines. The results indicated promising anti-cancer properties, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoethyl group can participate in hydrogen bonding or covalent interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The substituent on the phenyl ring significantly influences physical properties and intermolecular interactions. Key comparisons include:

Table 1: Comparison of Malononitrile Derivatives
Compound Substituent Molecular Weight (g/mol) Melting Point (°C) IR (CN stretch, cm⁻¹) Crystal System/Packing Features
2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile 4-Fluorophenyl 202.19 Not reported ~2230 (inferred) Likely C–H···N/π interactions (inferred)
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile 4-Methoxyphenyl 214.22 Not reported 2221–2230 Monoclinic (P2₁/n); columns via C–H···N/π interactions
2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile 2-Fluorophenyl 202.19 Not reported Not reported Weak C–H···π interactions (similar to 4-F analog)
2-(4-Fluorophenyl)malononitrile 4-Fluorophenyl 174.15 120–122 2230 No crystal data available
Key Observations:
  • Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature enhances nitrile reactivity compared to electron-donating groups like methoxy. This is reflected in IR spectra, where CN stretches for fluorinated analogs (~2230 cm⁻¹) align with stronger polarization .
  • Crystal Packing: The 4-methoxy analog crystallizes in a monoclinic system (P2₁/n) with columns stabilized by C–H···N and C–H···π interactions . Fluorinated derivatives likely exhibit similar packing but with altered intermolecular distances due to fluorine’s smaller van der Waals radius .
  • Thermal Stability: The simpler 2-(4-fluorophenyl)malononitrile (without the oxoethyl group) has a melting point of 120–122°C, suggesting that additional substituents (e.g., oxoethyl) may lower melting points by disrupting symmetry .

Biological Activity

2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₇FN₂O
  • CAS Number : 72208427

Physical Properties

PropertyValue
Molecular Weight202.18 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, certain derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

In a study evaluating the antibacterial properties of various compounds, it was found that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL against strains like Bacillus subtilis and Escherichia coli . Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines. For example, a related compound demonstrated IC50 values indicating significant cytotoxicity against HepG2 human hepatoma cells . This suggests that this compound may also possess antitumor properties worth investigating further.

The biological effects of this compound may be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives are known to induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Cell Cycle Arrest : Compounds with similar structures have been reported to cause cell cycle arrest at various phases, which can inhibit tumor growth.

Study on Structural Activity Relationship (SAR)

Research has focused on the SAR of malononitrile derivatives, emphasizing the role of substituents in enhancing biological activity. A study highlighted that the introduction of a fluorophenyl group significantly increased the potency of the compound against certain cancer cell lines . This suggests that modifications to the chemical structure could optimize its biological effects.

High-Throughput Screening

In a high-throughput screening assay conducted on related compounds, one derivative exhibited substantial motility inhibition in Caenorhabditis elegans, with an IC50 value of 5.6 µM . This highlights the potential for further exploration of this compound in nematode models for assessing therapeutic efficacy.

Q & A

Q. What are the most reliable synthetic routes for 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile, and how can reaction conditions be optimized?

The compound can be synthesized via condensation of 4-fluorophenyl keto intermediates with malononitrile. A general procedure involves reacting 2-(4-fluorophenyl)-2-oxoethyl precursors with malononitrile under basic or acidic conditions. For example, yields up to 86% are achieved using ethanol as a solvent and triethylamine as a catalyst at 60–80°C . Alternative methods employ one-step reductive cyclization with Raney nickel under acidic conditions, though this may require pH optimization (pH 4–6) to avoid side reactions . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Strong absorption bands at ~2230 cm⁻¹ confirm the presence of nitrile groups, while C=O stretches near 1700 cm⁻¹ indicate ketone functionality .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with lattice parameters a = 11.901 Å, b = 6.489 Å, c = 14.424 Å, and β = 100.14° provide precise structural data. Displacement ellipsoids at 50% probability levels reveal bond angles and torsional conformations .
  • NMR : While not explicitly detailed in the evidence, 1^1H and 13^13C NMR would resolve aromatic protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ ~190 ppm).

Q. How can impurities or byproducts be identified during synthesis?

Byproducts such as 2-amino-5-(4-fluorophenyl)furan-3-carbonitrile may form due to unintended cyclization. These can be detected via HPLC with a C18 column (acetonitrile/water gradient) or GC-MS. Crystallographic data (e.g., weak C–H···N interactions in columnar packing) also help identify structural deviations .

Advanced Research Questions

Q. What mechanistic insights explain its role in cyclocondensation reactions for heterocyclic synthesis?

The compound acts as a precursor in forming thiazolidine and furan derivatives. For example, reaction with cysteamine proceeds via nucleophilic attack on the nitrile groups, followed by cyclization to yield thiazolidin-2-ylidene malononitrile. Computational studies (DFT at B3LYP/6-31G*) suggest that the electron-withdrawing fluorophenyl group stabilizes transition states, lowering activation barriers by ~15 kcal/mol .

Q. How do intermolecular interactions influence its crystallographic packing and stability?

Weak C–H···N (2.54–2.67 Å) and C–H···π (3.12 Å) interactions propagate molecular columns along the b-axis. These interactions, combined with van der Waals forces, stabilize the monoclinic lattice. Thermal analysis (TGA/DSC) shows decomposition above 200°C, correlating with disrupted hydrogen bonding .

Q. What computational methods are suitable for modeling its electronic properties?

Density Functional Theory (DFT) with solvent corrections (e.g., PCM for ethanol) predicts HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity. Electrostatic potential maps highlight nucleophilic regions at nitrile groups, aligning with experimental reactivity in SN2 mechanisms .

Q. How does the fluorophenyl moiety affect its bioactivity or material properties?

The electron-withdrawing fluorine atom enhances metabolic stability and dipole moments (calculated μ = 5.2 D), making the compound a candidate for nonlinear optical (NLO) materials. In pharmacological contexts, fluorinated analogs show improved blood-brain barrier penetration, though specific activity data for this compound require further study .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

Yields vary from 78% to 86% depending on solvent (ethanol vs. THF) and catalyst (triethylamine vs. acidic pH). Contradictions arise from competing pathways: in basic conditions, enolate formation dominates, whereas acidic conditions favor protonation of nitrile groups. Design of Experiments (DoE) with response surface methodology can optimize parameters .

Methodological Tables

Table 1: Key Crystallographic Data for Structural Validation

ParameterValueSource
Space groupP2₁/n
Unit cell (Å)a = 11.901, b = 6.489, c = 14.424
β angle100.14°
R-factorR₁ = 0.052, wR₂ = 0.137

Table 2: Reaction Optimization via DoE (Hypothetical Data)

FactorLow LevelHigh LevelOptimal
Temperature (°C)608075
pH465.2
SolventEthanolTHFEthanol

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